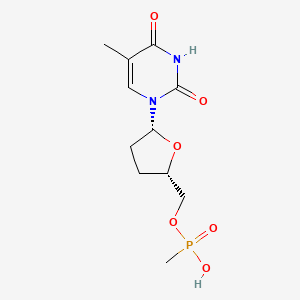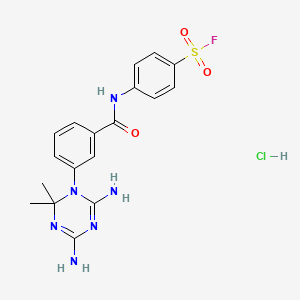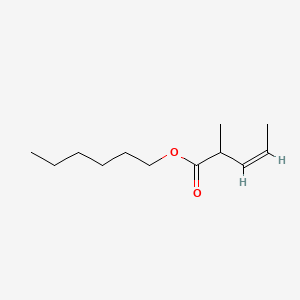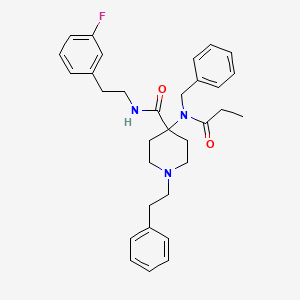
A59U94Jde5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A59U94Jde5 involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of a piperidine ring through a cyclization reaction.
Introduction of Functional Groups:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
A59U94Jde5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
A59U94Jde5 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including interactions with various biomolecules.
Industry: this compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of A59U94Jde5 involves its interaction with specific molecular targets, such as opioid receptors. It acts as a partial agonist at mu-type and delta-type opioid receptors, modulating their activity and influencing pain perception . The compound’s effects are mediated through the activation of intracellular signaling pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
MP-110: Another compound with similar structural features but differing in specific functional groups.
MP-120: Shares a similar piperidine core but has different substituents on the aromatic rings.
Uniqueness
A59U94Jde5 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its partial agonist activity at multiple opioid receptors sets it apart from other compounds with similar structures .
Properties
CAS No. |
2677687-49-7 |
|---|---|
Molecular Formula |
C32H38FN3O2 |
Molecular Weight |
515.7 g/mol |
IUPAC Name |
4-[benzyl(propanoyl)amino]-N-[2-(3-fluorophenyl)ethyl]-1-(2-phenylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C32H38FN3O2/c1-2-30(37)36(25-28-12-7-4-8-13-28)32(31(38)34-20-16-27-14-9-15-29(33)24-27)18-22-35(23-19-32)21-17-26-10-5-3-6-11-26/h3-15,24H,2,16-23,25H2,1H3,(H,34,38) |
InChI Key |
SZQGSEKOXWECKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CC1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CC=C3)C(=O)NCCC4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


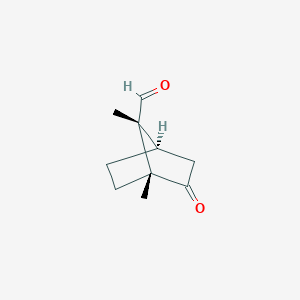
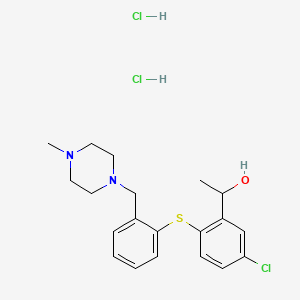
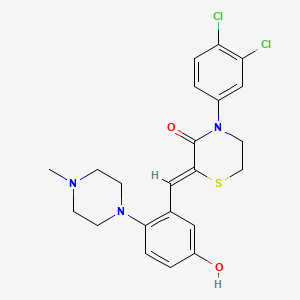
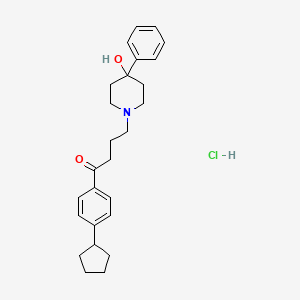
![8-butyl-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;hydrochloride](/img/structure/B12783156.png)
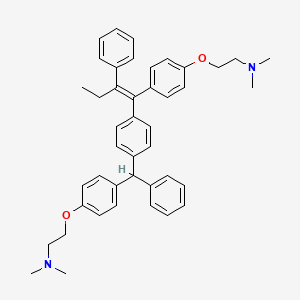
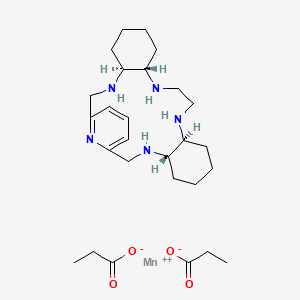
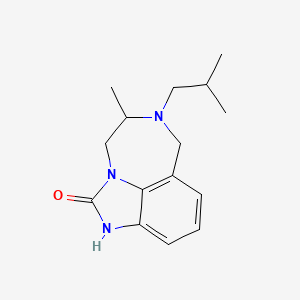


![[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate](/img/structure/B12783200.png)
